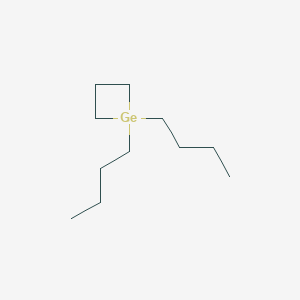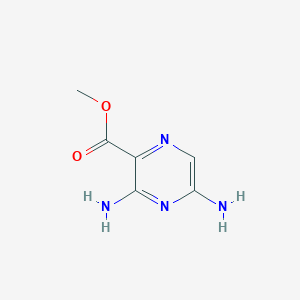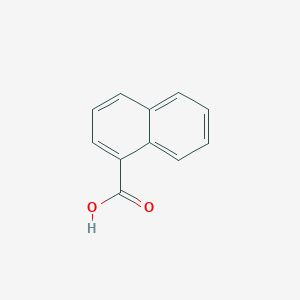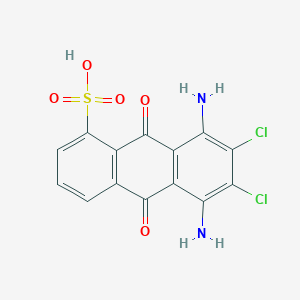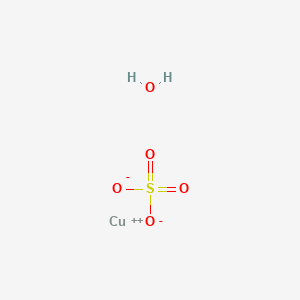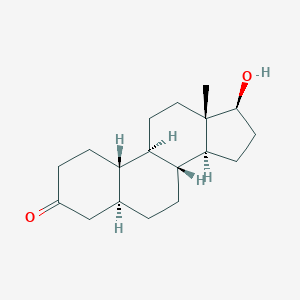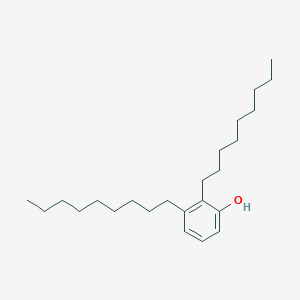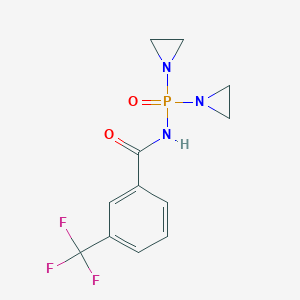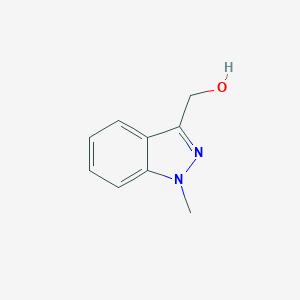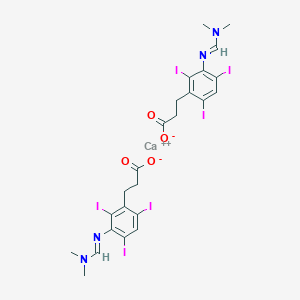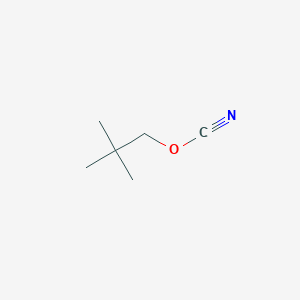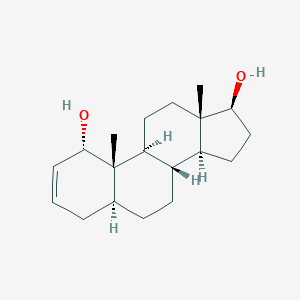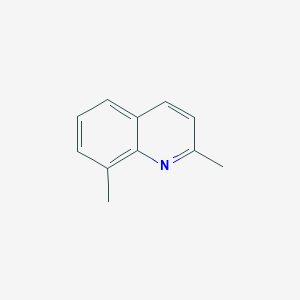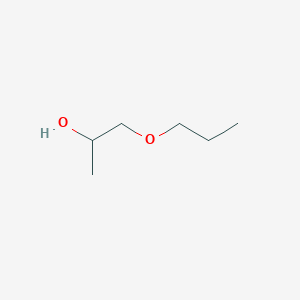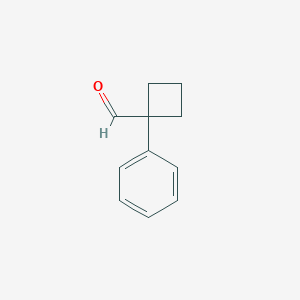
1-Phenyl-cyclobutanecarbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-Phenyl-cyclobutanecarbaldehyde involves various strategies. For example, gold-catalyzed cycloisomerizations have been utilized to prepare related structures, indicating the potential for gold-catalyzed methods in synthesizing such compounds (Kothandaraman et al., 2011). Additionally, reactions of 1-aryl-pyrazole-carbaldehydes have demonstrated the formation of complex structures through nucleophilic substitution and condensation processes, suggesting that similar reactivity could be applied to the synthesis of 1-Phenyl-cyclobutanecarbaldehyde (Orrego Hernandez et al., 2015).
Molecular Structure Analysis
The molecular structure of related cyclobutane compounds has been extensively studied, revealing insights into their conformation and bonding. For instance, 1-Methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane exhibits a puckered cyclobutane ring with cis-positioned substituents, hinting at the structural features that 1-Phenyl-cyclobutanecarbaldehyde might display (Dinçer et al., 2004).
Chemical Reactions and Properties
Cyclobutane compounds undergo a variety of chemical reactions due to their strained ring system. Photoreduction studies of cycloalkanecarbaldehydes have provided insight into their reactivity, including hydrogen abstraction and radical formation, which could be relevant to understanding the chemical behavior of 1-Phenyl-cyclobutanecarbaldehyde (Funke & Cerfontain, 1976).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility are crucial for understanding the behavior of chemical compounds. While specific data on 1-Phenyl-cyclobutanecarbaldehyde is not readily available, studies on similar compounds can provide insights. For example, the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates offer valuable information on the physical properties of cyclobutane derivatives, suggesting that 1-Phenyl-cyclobutanecarbaldehyde would possess unique characteristics conducive to polymerization and materials science applications (Drujon et al., 1993).
Chemical Properties Analysis
The chemical properties of 1-Phenyl-cyclobutanecarbaldehyde, including reactivity, stability, and functional group behavior, are influenced by its cyclobutane core and phenyl substitution. Research on cyclobutane derivatives indicates that these compounds exhibit a range of reactivities, such as cycloadditions and ring-opening reactions, which could be extrapolated to understand the chemical properties of 1-Phenyl-cyclobutanecarbaldehyde (Matsuo et al., 2008).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interaction
The structural conformation and intermolecular interactions of cyclobutane derivatives, including compounds similar to 1-Phenyl-cyclobutanecarbaldehyde, have been a subject of interest. Studies have revealed nonplanar conformations and highlighted interactions like intermolecular C-H⋯O, forming chain structures in certain derivatives. These structural insights contribute to understanding the molecular geometry and potential reactivity of such compounds (Dinçer et al., 2007), (Dinçer et al., 2004).
Synthesis and Reactivity in Organic Chemistry
1-Phenyl-cyclobutanecarbaldehyde and its derivatives are pivotal in the synthesis of complex organic molecules. For instance, certain cyclobutane-substituted Schiff base ligands have been synthesized starting from related cyclobutane derivatives. These ligands, in turn, form complexes with metals like Co(II), Cu(II), and Ni(II), indicating the compound's role in creating multifaceted chemical structures and potential applications in coordination chemistry (Cukurovalı et al., 2000).
Applications in Material Science
The molecular structure and reactivity of 1-Phenyl-cyclobutanecarbaldehyde derivatives also find relevance in material science. Studies involving the photoreactive nature of certain cyclobutane derivatives have been used to create highly fluorescent dyes. These dyes, due to their brightness and fluorescence properties, could be significant in sensing applications and material sciences (Wrona-Piotrowicz et al., 2022).
Catalytic and Synthetic Applications
Cyclobutane derivatives have been utilized in catalytic processes, such as the isomerization of styrene oxide to phenyl acetaldehyde, showcasing their potential in fine chemical synthesis and catalytic transformations. The properties of these compounds, particularly in terms of crystal size and pore structure, can significantly influence their catalytic performance, opening avenues for tailored catalyst design (Zhang et al., 2017).
Eigenschaften
IUPAC Name |
1-phenylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCECDJPMXUAMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481310 | |
| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-cyclobutanecarbaldehyde | |
CAS RN |
1469-83-6 | |
| Record name | 1-Phenyl-cyclobutanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

